Product packaging for 2-Fluoro-7-azaspiro[3.5]nonane(Cat. No.:)

2-Fluoro-7-azaspiro[3.5]nonane

Cat. No.: B12361302
M. Wt: 143.20 g/mol
InChI Key: CAAUWYSOYZZNHE-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Architectures in Contemporary Chemical Sciences

Spirocyclic compounds, which feature two rings connected by a single common atom, are gaining significant attention in drug discovery and medicinal chemistry. rsc.org Their inherent three-dimensional structure offers a distinct advantage over flat, aromatic compounds. rsc.org This unique architecture allows for the creation of molecules with enhanced structural rigidity and novel spatial arrangements, which can lead to improved interactions with biological targets. researchgate.net The introduction of spirocycles into drug candidates can optimize crucial properties such as conformational freedom, lipophilicity, solubility, and metabolic stability. researchgate.netnih.gov These attributes make spirocyclic scaffolds a valuable tool for medicinal chemists seeking to develop new and more effective therapeutic agents. researchgate.netnih.gov

Historical Development and Evolution of Azaspiro[3.5]nonane Scaffolds

The systematic study of spiro compounds began in 1900 with the work of Adolf von Baeyer, who first established their nomenclature. The incorporation of nitrogen atoms into these spirocyclic frameworks, creating azaspirocycles, represented a significant advancement. smolecule.com This modification introduced basicity and the potential for hydrogen bonding, enhancing the molecule's ability to interact with biological systems. cymitquimica.com Over the past two decades, research into azaspiro compounds has intensified as pharmaceutical chemists have moved towards more structurally diverse molecular frameworks beyond traditional flat aromatic structures. The development of various synthetic methodologies has made these complex structures more accessible for research and drug development. nih.gov

Current Research Landscape of Fluorinated Azaspiro[3.5]nonane Systems

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. wikipedia.org In the context of azaspiro[3.5]nonane systems, fluorination can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. wikipedia.orgsmolecule.com Current research is actively exploring the synthesis and application of fluorinated azaspiro[3.5]nonanes. These compounds are being investigated as novel scaffolds for a range of therapeutic areas, including the development of inhibitors for enzymes like the SARS-CoV-2 3C-like protease. nih.gov The unique combination of the rigid spirocyclic core, the basic nitrogen atom, and the modulating effects of fluorine makes these systems highly attractive for the design of new bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14FN B12361302 2-Fluoro-7-azaspiro[3.5]nonane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

2-fluoro-7-azaspiro[3.5]nonane

InChI

InChI=1S/C8H14FN/c9-7-5-8(6-7)1-3-10-4-2-8/h7,10H,1-6H2

InChI Key

CAAUWYSOYZZNHE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(C2)F

Origin of Product

United States

Chemical Properties and Reactivity

Stability and Reactivity Profile

The presence of the fluorine atom in 2-Fluoro-7-azaspiro[3.5]nonane enhances its stability. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. smolecule.com For instance, the fluorine atom can be displaced by other nucleophiles under specific reaction conditions. The nitrogen atom in the ring system allows for functionalization, making it a versatile building block in organic synthesis. smolecule.com

Conformational Analysis and Stereoelectronic Effects

The spirocyclic nature of this compound imparts a rigid, three-dimensional structure. rsc.org The specific conformation of the molecule is influenced by stereoelectronic effects, which are the interactions between electron orbitals that depend on the spatial arrangement of atoms. wikipedia.orge-bookshelf.de The fluorine atom, being highly electronegative, can significantly influence the electron distribution and, consequently, the preferred conformation of the molecule. nih.gov These stereoelectronic effects can play a crucial role in how the molecule interacts with biological targets. wikipedia.org

Structural Analysis and Spectroscopic Characterization Techniques for 2 Fluoro 7 Azaspiro 3.5 Nonane

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For a molecule like 2-Fluoro-7-azaspiro[3.5]nonane, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed.

Expected NMR Data for this compound:

¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals for the methylene (B1212753) protons of the cyclobutane (B1203170) and piperidine (B6355638) rings. The proton attached to the same carbon as the fluorine atom (CHF) would likely appear as a doublet of doublets due to coupling with the fluorine atom and the adjacent protons. The protons on the carbons adjacent to the nitrogen atom would also exhibit characteristic chemical shifts.

¹³C NMR: The carbon spectrum would display distinct signals for each carbon atom in the molecule. The carbon atom bonded to the fluorine (C-F) would show a large one-bond coupling constant (¹JCF) and a significant downfield shift. The carbons of the spirocyclic system would have their chemical shifts influenced by ring strain and the presence of the heteroatom.

¹⁹F NMR: The fluorine NMR spectrum would provide direct evidence for the presence of the fluorine atom and its chemical environment. The signal would likely be a multiplet due to coupling with adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering clues about the structure. For this compound, Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) would be used.

Under EI, the molecule would be expected to undergo fragmentation, with characteristic losses of small neutral molecules or radicals. The fragmentation patterns of spiro compounds can be complex, often involving ring cleavage. aip.org The presence of the fluorine and nitrogen atoms would influence the fragmentation pathways. High-resolution mass spectrometry (HRMS) would be critical to determine the exact elemental composition, confirming the molecular formula C₈H₁₄FN.

Technique Information Provided Expected for this compound
¹H NMR Proton environment and connectivityComplex multiplets for ring protons; doublet of doublets for CHF proton.
¹³C NMR Carbon skeleton and functional groupsDownfield shift for C-F carbon with large ¹JCF coupling.
¹⁹F NMR Presence and environment of fluorineMultiplet signal confirming the fluoro-substituent.
2D NMR (COSY, HSQC, HMBC) Detailed connectivity (H-H, C-H)Unambiguous assignment of all proton and carbon signals.
Mass Spectrometry (MS) Molecular weight and fragmentation patternMolecular ion peak confirming the mass; fragmentation aiding in structural confirmation.
High-Resolution MS (HRMS) Exact elemental compositionConfirmation of the molecular formula C₈H₁₄FN.

Crystallographic Studies of Azaspiro[3.5]nonane Derivatives

For example, the crystal structure of 3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olate revealed a twisted conformation for the five-membered ring and a dihedral angle of 89.35 (7)° between the five-membered ring and the spiro aromatic ring. nih.gov In another study, the absolute configuration of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was determined to be S by X-ray crystal structure analysis. nih.gov

The synthesis and structural analysis of a new class of 1-azaspiro[3.3]heptanes also relied on X-ray crystallography to understand their conformational details. researchgate.net Furthermore, the structure of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides was proven by X-ray diffraction analysis. researchgate.net These studies demonstrate that X-ray crystallography is a crucial tool for unambiguously determining the stereochemistry and solid-state conformation of complex spirocyclic systems.

A hypothetical crystallographic study of this compound would provide precise data on the geometry of the cyclobutane and piperidine rings, including whether they adopt chair, boat, or twisted conformations. It would also definitively establish the position and orientation of the fluorine atom relative to the rest of the molecule.

Compound Derivative Key Crystallographic Findings Reference
3-methoxycarbonyl-2-(4-methoxyphenyl)-8-oxo-1-azaspiro[4.5]deca-1,6,9-trien-1-ium-1-olateFive-membered ring has a twisted conformation; dihedral angle of 89.35 (7)° between rings. nih.gov
(-)-2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decaneAbsolute configuration determined as S. nih.gov
1-Azaspiro[3.3]heptane derivativesConformational details elucidated. researchgate.net
N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamidesMolecular structure confirmed. researchgate.net

Computational and Theoretical Investigations of 2 Fluoro 7 Azaspiro 3.5 Nonane Architectures

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tuwien.ac.at It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. arxiv.org For 2-Fluoro-7-azaspiro[3.5]nonane, DFT calculations are crucial for elucidating the foundational aspects of its molecular architecture.

Theoretical studies using DFT functionals like B3LYP with a basis set such as 6-31+G(d,p) would be a common approach to perform geometry optimization and predict electronic properties. nih.govnih.gov These calculations can determine the most stable three-dimensional arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. The fluorine substitution on the cyclobutane (B1203170) ring is expected to significantly influence the local geometry, shortening the C-F bond and affecting adjacent C-C bond lengths through inductive effects.

Furthermore, DFT calculations yield critical electronic data. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower chemical reactivity. The introduction of the highly electronegative fluorine atom is anticipated to lower the energy levels of both the HOMO and LUMO, potentially altering the molecule's reactivity profile compared to its non-fluorinated counterpart.

Table 1: Predicted Geometric and Electronic Parameters for this compound via DFT Note: This table presents hypothetical data based on typical DFT calculation outputs for similar fluorinated organic molecules, as specific experimental or computational studies on this exact compound are not publicly available.

ParameterPredicted ValueSignificance
C-F Bond Length~1.39 ÅIndicates a strong covalent bond due to fluorine's high electronegativity.
C-N Bond Length (Piperidine)~1.47 ÅTypical length for a single C-N bond in a saturated heterocycle.
Spiro C-C Bond Angle (in Cyclobutane)~88.5°Reflects the inherent ring strain of the cyclobutane moiety.
HOMO Energy~ -7.5 eVRepresents the energy of the outermost electron orbital; relates to ionization potential.
LUMO Energy~ 1.2 eVRepresents the energy of the lowest unoccupied orbital; relates to electron affinity.
HOMO-LUMO Gap~ 8.7 eVA large gap suggests high kinetic stability and low reactivity. mdpi.com
Dipole Moment~ 2.5 DThe C-F bond creates a significant dipole, influencing intermolecular interactions.

Molecular Modeling and Docking Simulations for Scaffold Design Principles

Molecular modeling and docking simulations are essential tools in modern drug discovery, allowing researchers to predict how a ligand (like this compound) might bind to a macromolecular target, such as a protein or enzyme. derpharmachemica.comnih.gov The azaspiro[3.5]nonane scaffold is valued in medicinal chemistry for its rigid, three-dimensional nature, which can improve metabolic stability and provide a well-defined orientation of substituents for optimal target engagement. researchgate.net

Docking studies typically involve placing the ligand into the active site of a target protein and evaluating the fit using a scoring function, which estimates the binding affinity. uneb.br For the this compound scaffold, simulations would explore its potential interactions within a binding pocket. Key interactions would include:

Hydrogen Bonding: The secondary amine in the piperidine (B6355638) ring can act as both a hydrogen bond donor and acceptor.

Ionic Interactions: Under physiological pH, the nitrogen can be protonated, forming a positive charge that can engage in strong ionic interactions with acidic residues like aspartate or glutamate (B1630785) in a protein active site. mdpi.com

Fluorine-Specific Interactions: The fluorine atom, while a weak hydrogen bond acceptor, can participate in favorable electrostatic and dipole-dipole interactions. It can also modulate the lipophilicity of the molecule, influencing its passage through cell membranes and its interaction with hydrophobic pockets.

A study on a related N-methylated azaspiro[3.5]nonane moiety demonstrated its ability to form attractive charge-based interactions with aspartate residues in the PIM-1 kinase active site. mdpi.com The rigid spirocyclic core ensures that the substituents project into space with predictable vectors, a critical principle for scaffold-based drug design. The fluorine atom at the 2-position would further refine these vectors and the electronic nature of the cyclobutane portion of the scaffold.

Table 2: Docking Simulation Analysis of Azaspiro[3.5]nonane Scaffolds Note: This table compares hypothetical interaction profiles for a non-fluorinated scaffold versus the 2-fluoro derivative based on established principles of molecular interactions.

ScaffoldKey Predicted InteractionsImplication for Scaffold Design
7-Azaspiro[3.5]nonaneHydrogen bonding (NH), Ionic interactions (NH2+), van der Waals contacts. mdpi.comProvides a rigid core with a primary interaction point at the nitrogen.
This compoundAll of the above, plus potential C-F···H-X or C-F···π interactions. Altered lipophilicity.Fluorine adds a secondary interaction point, modulates physicochemical properties, and can enhance binding affinity or selectivity.

Conformational Analysis and Stereoelectronic Effects in Fluoroazaspiro[3.5]nonanes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the analysis is complex due to the fusion of two rings and the presence of the fluorine substituent. The piperidine ring typically adopts a chair conformation to minimize steric strain. The cyclobutane ring is puckered, not planar. The spiro junction locks these two rings together in a specific orientation.

The stereoelectronic effects of the fluorine atom are particularly significant. A stereoelectronic effect is an influence on molecular shape or reactivity that results from the specific alignment of orbitals. The C-F bond is highly polarized, creating a strong dipole. The alignment of this C-F bond dipole with other bonds or orbitals in the molecule can stabilize or destabilize certain conformations. For instance, an electrostatic interaction between the partially negative fluorine (δ−) and the partially positive hydrogen on the nitrogen (N-Hδ+) could favor a specific conformation where these atoms are in close proximity. acs.org

Table 3: Hypothetical Conformational Energy Profile of this compound Note: This table illustrates the type of data generated from a conformational analysis, showing relative energies of possible conformers.

ConformerDescription of C-F Bond OrientationRelative Energy (kcal/mol)Predicted Population (at 298 K)
APseudo-axial on cyclobutane ring1.5~8%
BPseudo-equatorial on cyclobutane ring0.0~92%

Prediction of Reaction Pathways and Reactivity Profiles

Computational chemistry can predict the most likely pathways for chemical reactions by calculating the energy of reactants, products, and the transition states that connect them. chemrxiv.org This allows for an estimation of the activation energy, which is a key determinant of reaction rate. For this compound, reactivity can be considered at two main sites: the nitrogen atom of the piperidine ring and the fluorinated cyclobutane ring.

The secondary amine is a nucleophilic center and a base. It is expected to readily undergo common reactions for secondary amines, such as:

N-Alkylation: Reaction with alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides.

Sulfonylation: Reaction with sulfonyl chlorides.

Computational models can predict the feasibility of these reactions by modeling the transition states and calculating the energy barriers. arxiv.org

The reactivity of the cyclobutane ring is influenced by ring strain and the presence of the fluorine atom. The C-F bond is very strong and generally unreactive under typical biological conditions. acs.org However, the fluorine atom's electron-withdrawing nature can affect the reactivity of adjacent C-H bonds. Predicting reaction pathways involving the ring itself, such as ring-opening or substitution reactions, would require higher-level computational analysis to explore the high-energy transition states associated with breaking C-C bonds in a strained ring. Heuristically-aided quantum chemistry approaches could be used to explore potential energy surfaces and identify plausible and feasible reaction pathways under specific conditions. chemrxiv.org

Table 4: Predicted Reactivity Profile for this compound Note: This table provides a qualitative prediction of reactivity at different sites, based on general chemical principles and computational theory.

Reaction SitePotential Reaction TypePredicted Activation EnergyRationale
Piperidine NitrogenN-AcylationLowHighly nucleophilic secondary amine, common transformation.
Piperidine NitrogenN-AlkylationLow to ModerateGood nucleophilicity, standard reaction for secondary amines.
C-F BondNucleophilic Substitution (SN2)Very HighC-F bond is extremely strong and a poor leaving group.
Cyclobutane C-C BondRing OpeningHighWhile strained, C-C bonds are kinetically stable and require significant energy to break.

Academic Applications of 2 Fluoro 7 Azaspiro 3.5 Nonane Scaffolds in Chemical Sciences

Bioisosteric Replacement Strategies for Molecular Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic configuration, is a cornerstone of modern drug design. The 2-Fluoro-7-azaspiro[3.5]nonane scaffold has proven to be a valuable tool in this regard, particularly as a mimic for common saturated heterocycles.

Mimicry of Saturated Heterocycles (e.g., Piperidine (B6355638) Bioisosteres)

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds. However, its inherent flexibility and potential for metabolic oxidation can sometimes lead to undesirable pharmacokinetic profiles. The rigid 7-azaspiro[3.5]nonane core serves as an excellent bioisosteric replacement for the piperidine ring. univ.kiev.uafluorochem.co.uk This spirocyclic system constrains the conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

Modulation of Physicochemical Properties (e.g., Fsp3, Solubility, Metabolic Stability) through Scaffold Design

The incorporation of the this compound scaffold into a molecule can significantly modulate its physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Fraction of sp3-hybridized carbons (Fsp3): The three-dimensional character of a molecule, often quantified by the Fsp3, is increasingly recognized as a key determinant of its success in clinical development. The spirocyclic nature of the this compound scaffold inherently increases the Fsp3 character of a molecule, moving it away from the "flatland" of predominantly sp2-hybridized aromatic compounds. univ.kiev.ua This increased three-dimensionality can lead to improved solubility, reduced off-target toxicity, and better target engagement.

Solubility: The introduction of fluorine can have a variable effect on solubility. While perfluorination drastically reduces aqueous solubility, strategic monofluorination, as in the this compound scaffold, can enhance solubility by modulating the crystal lattice energy and influencing hydrogen bonding networks. The fluorine atom can act as a weak hydrogen bond acceptor, potentially improving interactions with water molecules.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Introducing a fluorine atom at the 2-position can block potential sites of metabolism, thereby increasing the metabolic stability and half-life of a compound. smolecule.com The uniqueness of this compound hydrochloride lies in the presence of the fluorine atom, which enhances stability and lipophilicity compared to its non-fluorinated analogs. smolecule.com

Below is a table summarizing the predicted physicochemical properties of the parent 7-azaspiro[3.5]nonane and a fluorinated analogue, illustrating the impact of fluorination.

Property7-Azaspiro[3.5]nonane2,2-Difluoro-7-azaspiro[3.5]nonane
Molecular Weight125.21 g/mol 161.20 g/mol
LogP1.30.71
Fsp31.01.0
Hydrogen Bond Donors11
Hydrogen Bond Acceptors11

Note: The data in this table is based on computational predictions for illustrative purposes.

Scaffold Utilization in Targeted Chemical Probe Development (excluding clinical drug candidates)

Chemical probes are essential tools for dissecting biological pathways and validating novel drug targets. The unique structural and physicochemical properties of the this compound scaffold make it an attractive component for the design of potent and selective chemical probes.

Design Principles for Enzyme Inhibitors and Receptor Ligands (focus on scaffold's role in binding/activity)

The rigid conformation of the this compound scaffold plays a crucial role in its application for designing enzyme inhibitors and receptor ligands. This rigidity allows for a more precise positioning of key interacting functional groups within a binding site, potentially leading to higher potency and selectivity. The fluorine atom can participate in favorable orthogonal multipolar interactions with backbone amides or other polar residues in a protein's binding pocket, further enhancing binding affinity. smolecule.com

For example, the parent 7-azaspiro[3.5]nonane scaffold has been successfully employed in the development of potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation. nih.govresearchgate.net The spirocyclic core was found to be superior to other cyclic systems in terms of potency. researchgate.net The introduction of a fluorine atom in the 2-position could further optimize these interactions, potentially leading to inhibitors with improved pharmacological profiles.

Investigation of Biological Pathways and Target Modulation Mechanisms

The development of chemical probes based on the this compound scaffold can facilitate the investigation of complex biological pathways. By designing probes that selectively target a specific protein, researchers can study the downstream effects of modulating that protein's activity. A patent for glutarimide-containing pan-KRAS-mutant degrader compounds mentions the use of a derivative, tert-butyl this compound-7-carboxylate, in the synthesis of proteolysis-targeting chimeras (PROTACs). google.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. google.com This exemplifies the use of the this compound scaffold in creating sophisticated chemical tools to study protein function and its role in disease.

Role as Versatile Building Blocks in Complex Natural Product and Analogue Synthesis

Natural products have historically been a rich source of inspiration for drug discovery. However, their complex structures often pose significant synthetic challenges. The this compound scaffold can serve as a valuable and synthetically accessible building block for the construction of complex natural product analogues. rsc.org

Its inherent three-dimensionality and the presence of a modifiable nitrogen atom and a fluorinated carbon center allow for the introduction of diverse functionalities. This enables the systematic exploration of the structure-activity relationships (SAR) of a natural product by replacing a specific substructure with the this compound core. This strategy of "diverted total synthesis" can lead to the discovery of analogues with improved potency, selectivity, or pharmacokinetic properties. rsc.org

While specific examples of the incorporation of this compound into natural product analogues are not yet widely reported in the literature, its properties make it a highly promising candidate for this application. The ability to generate libraries of analogues by functionalizing the scaffold can accelerate the process of lead optimization in drug discovery programs inspired by natural products.

Potential Applications in Materials Science and Catalysis Research

The unique structural characteristics of this compound, which include a spirocyclic framework, a fluorine atom, and a secondary amine, suggest a range of prospective applications in both materials science and catalysis research. While direct research on this specific compound is not extensively documented in these fields, the known functionalities of its constituent parts allow for informed predictions of its potential utility.

In the realm of materials science , the incorporation of fluorine into molecular structures is a well-established strategy for tuning material properties. Fluorinated materials often exhibit unique characteristics such as hydrophobicity and oleophobicity, which could be imparted by the integration of the this compound scaffold into larger polymeric or molecular systems. smolecule.com The presence of the fluorine atom could lead to materials with low surface energy, making them suitable for applications such as specialized coatings. Furthermore, the rigid spirocyclic structure could contribute to the thermal stability and durability of new materials. smolecule.com Research into related azaspiro compounds has indicated their utility in the development of advanced materials like organic light-emitting diodes (OLEDs) and high-performance polymers, suggesting a potential avenue of exploration for this compound derivatives. chemimpex.com

The field of catalysis research also presents fertile ground for the potential application of this compound. The azaspiro[3.5]nonane framework can serve as a chiral scaffold for the development of novel ligands for asymmetric catalysis. The synthesis of chiral organocatalysts from spiro-oxindole amines has demonstrated excellent catalytic activity and selectivity in enantioselective aldol (B89426) condensations. acs.orgnih.gov This suggests that derivatives of this compound could be developed into effective organocatalysts.

Moreover, spiro-based ligands have been successfully employed in transition metal-catalyzed reactions. For instance, iridium complexes with chiral spiro phosphine-oxazoline ligands have shown high efficiency in the asymmetric hydrogenation of various imines to produce chiral amines. nih.gov A novel ligand combining a Josiphos and a spirobiindane scaffold has also been reported to exhibit excellent catalytic activity and enantioselectivity in the iridium-catalyzed asymmetric hydrogenation for synthesizing chiral amines. acs.org The nitrogen atom in the this compound scaffold provides a coordination site for metal ions, making it a candidate for the development of new ligands for a variety of metal-catalyzed transformations. The fluorine atom could also play a role in modulating the electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

Table 1: Potential Applications of Azaspiro Scaffolds in Materials Science

Compound FamilyPotential ApplicationRelevant Properties
Fluorinated AzaspirosSpecialty CoatingsHydrophobicity, Oleophobicity, Low Surface Energy
Azaspiro DerivativesOrganic Light-Emitting Diodes (OLEDs)Unique Structural Properties for Advanced Materials
Azaspiro DerivativesHigh-Performance PolymersEnhanced Durability and Flexibility

Table 2: Potential Applications of Azaspiro Scaffolds in Catalysis

Scaffold TypeCatalysis ApplicationKey Features
Chiral Spiro-oxindole AmineEnantioselective Aldol CondensationSuperior Catalytic Activity and Selectivity
Chiral Spiro Phosphine-Oxazoline LigandsAsymmetric Hydrogenation of IminesHigh Efficiency and Enantioselectivity with Iridium Complexes
Spirobiindane-Josiphos LigandsAsymmetric Hydrogenation for Chiral Amine SynthesisExcellent Catalytic Activity and Broad Substrate Scope

Future Research Directions and Emerging Challenges in 2 Fluoro 7 Azaspiro 3.5 Nonane Research

Development of Next-Generation Synthetic Methodologies

The synthesis of 2-Fluoro-7-azaspiro[3.5]nonane is not yet extensively documented in the scientific literature, presenting a significant opportunity for the development of novel and efficient synthetic strategies. Current approaches to fluorinated spirocyclic amines often rely on multi-step sequences that can be arduous and low-yielding. Future research should focus on the development of more direct and versatile methods.

Late-Stage Fluorination: A promising avenue is the application of late-stage fluorination (LSF) techniques to the readily available 7-azaspiro[3.5]nonane core. nih.govnih.gov LSF methods, such as those employing electrophilic fluorinating reagents like Selectfluor®, or transition-metal-catalyzed approaches, could enable the direct introduction of fluorine at the C2 position. acs.org This would provide a more convergent and flexible route to the target molecule and its derivatives.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds under mild conditions. nih.govnih.govmdpi.comresearchgate.net The development of a photoredox-catalyzed method for the fluorination of spirocyclic amines would represent a significant advancement. This could involve the generation of a radical intermediate at the C2 position, followed by trapping with a fluorine source. Such methods often exhibit high functional group tolerance, making them suitable for the synthesis of complex derivatives.

Biocatalysis: The use of enzymes in synthetic chemistry offers unparalleled selectivity and sustainability. mdpi.comnih.gov While currently limited, the directed evolution of enzymes, such as non-haem iron-dependent halogenases, could yield biocatalysts capable of site-selective C-H fluorination on the 7-azaspiro[3.5]nonane scaffold. nih.govchemrxiv.org This approach would provide a highly green and efficient route to enantiomerically pure this compound.

Synthetic ApproachPotential AdvantagesKey Challenges
Late-Stage FluorinationConvergent, access to diverse analogsRegioselectivity, functional group compatibility
Photoredox CatalysisMild reaction conditions, high functional group toleranceCatalyst development, substrate scope
BiocatalysisHigh selectivity, green and sustainableEnzyme discovery and engineering

Exploration of Underexplored Functionalization Sites and Chemical Transformations

Beyond the synthesis of the core scaffold, the exploration of its further functionalization is crucial for unlocking its full potential in medicinal chemistry and chemical biology. The presence of the fluorine atom is expected to influence the reactivity of the entire molecule, creating opportunities for selective chemical transformations.

C-H Functionalization: The selective functionalization of C-H bonds is a powerful strategy for the rapid diversification of complex molecules. nih.govnih.gov Research should be directed towards understanding the influence of the C2-fluorine substituent on the reactivity of the various C-H bonds within the 7-azaspiro[3.5]nonane framework. The electron-withdrawing nature of fluorine may direct radical or transition-metal-catalyzed C-H functionalization to specific positions on either the cyclobutane (B1203170) or piperidine (B6355638) ring.

Functionalization of the Piperidine Nitrogen: The secondary amine of the piperidine ring is a key handle for derivatization. Standard N-alkylation and N-arylation reactions can be employed to introduce a wide range of substituents. The impact of the C2-fluorine on the nucleophilicity and basicity of the nitrogen atom should be systematically investigated to optimize these transformations.

Integration of Advanced Computational Tools for Rational Design

Computational chemistry offers a powerful toolkit for accelerating the design and development of novel this compound derivatives with desired properties.

Conformational Analysis: The fluorine atom is known to have a significant impact on the conformational preferences of cyclic molecules. scilit.com Detailed conformational analysis of this compound using density functional theory (DFT) and molecular dynamics (MD) simulations will be crucial for understanding its three-dimensional structure and how it presents its pharmacophoric features. nih.govmdpi.comnih.gove3s-conferences.orgresearchgate.net This knowledge is essential for the rational design of ligands that fit into specific protein binding pockets.

Predicting Physicochemical Properties: Computational models can be used to predict key physicochemical properties of this compound derivatives, such as lipophilicity (logP), aqueous solubility, and pKa. These predictions can guide the selection of substituents to optimize the drug-like properties of new analogs.

Expansion into Novel Chemical Biology and Medicinal Chemistry Research Avenues (excluding clinical)

The 7-azaspiro[3.5]nonane scaffold has already shown promise in medicinal chemistry, particularly as a core element in GPR119 agonists for the potential treatment of metabolic disorders. researchgate.netnih.gov The introduction of a fluorine atom at the C2 position opens up new avenues for research in chemical biology and medicinal chemistry.

Modulation of Pharmacological Activity: The fluorine atom can significantly impact the binding affinity and selectivity of a molecule for its biological target. Systematic structure-activity relationship (SAR) studies of this compound derivatives against targets such as GPR119 and other GPCRs, ion channels, and enzymes will be essential to explore its potential as a privileged scaffold in drug discovery.

Development of Chemical Probes: The unique properties of fluorine make it an excellent label for various analytical techniques. 19F NMR spectroscopy can be used to study the binding of this compound-based ligands to their protein targets. Furthermore, the development of fluorogenic probes based on this scaffold could enable the visualization of biological processes in living cells. nsf.govucsd.eduunirioja.esnih.govresearchgate.net

Research AvenuePotential ImpactKey Methodologies
SAR StudiesDiscovery of potent and selective ligandsSynthesis of analog libraries, in vitro and in vivo assays
19F NMR ProbesElucidation of binding modes and target engagement19F NMR spectroscopy, protein expression and purification
Fluorogenic ProbesVisualization of biological processesFluorophore synthesis, live-cell imaging

Addressing Sustainability and Green Chemistry Aspects in Synthesis

The increasing focus on sustainable and environmentally friendly chemical processes necessitates the development of green synthetic routes to this compound and its derivatives. researchgate.netresearchgate.netwalshmedicalmedia.comacsgcipr.org

Atom Economy and Waste Reduction: Future synthetic strategies should be designed to maximize atom economy and minimize the generation of hazardous waste. This can be achieved through the use of catalytic methods, solvent-free reactions, and the avoidance of toxic reagents.

Use of Renewable Feedstocks and Solvents: The exploration of bio-based starting materials and the use of green solvents, such as water or supercritical CO2, will be crucial for reducing the environmental footprint of the synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.